1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC15847419
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C14H22N2O/c1-3-8-17-12-6-4-11(5-7-12)13-9-16(2)10-14(13)15/h4-7,13-14H,3,8-10,15H2,1-2H3 |
| Standard InChI Key | IQRLYFZCLWBADM-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2CN(CC2N)C |
Introduction
Structural and Chemical Identity
1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine belongs to the pyrrolidine class of organic compounds, distinguished by a five-membered amine ring with nitrogen at the 3-position. The IUPAC name, 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine, reflects its substituents: a methyl group on the pyrrolidine nitrogen and a 4-propoxyphenyl moiety at the 4-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.34 g/mol |
| SMILES | CCCOC1=CC=C(C=C1)C2CN(CC2N)C |
| InChIKey | IQRLYFZCLWBADM-UHFFFAOYSA-N |
| PubChem CID | 102568154 |
The propoxyphenyl group introduces lipophilicity, potentially enhancing membrane permeability—a trait valuable in central nervous system (CNS)-targeted therapeutics .
Synthesis and Preparation
While no explicit synthesis protocol for 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine is documented, analogous pyrrolidine derivatives are synthesized via reductive amination or cyclization strategies. For example, substituted pyrrolidin-2-ones are prepared through aryl substitution reactions on preformed pyrrolidine scaffolds . A plausible route for this compound involves:
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Ring Formation: Condensation of γ-aminoketones with formaldehyde and methylamine under acidic conditions to construct the pyrrolidine backbone .
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Aryl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-propoxyphenyl group at the 4-position .
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Reductive Amination: Reduction of intermediate imines or ketones to yield the final amine.
Critical reagents may include diethyl 1,3-acetone dicarboxylate (for ring construction) and propoxyphenyl boronic acid (for aryl coupling) . Purification via chromatography or recrystallization ensures high purity, as evidenced by similar compounds achieving >99% purity .
Physicochemical Properties
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LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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pKa: ~9.4 (amine group weakly basic at physiological pH).
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Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 3 acceptors (O, N).
These properties align with bioactive molecules targeting GPCRs or epigenetic regulators, where balanced hydrophobicity and basicity are advantageous .
Hypothetical Biological Relevance
Though direct studies are absent, structural analogs implicate potential roles in:
Bromodomain Inhibition
Pyrrolidine derivatives like 1-methyl-4-phenylpyrrolidin-2-one exhibit affinity for bromodomain-containing protein 4 (BRD4), a transcriptional regulator in cancer and inflammation . The propoxyphenyl group may engage hydrophobic pockets in bromodomains, while the amine facilitates hydrogen bonding with conserved aspartate residues .
Epigenetic Modulation
Compounds such as N47 and TP1—bearing pyrrolidine or piperidine moieties—inhibit histone methyltransferases (e.g., EHMT2) . Molecular docking studies suggest 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine could adopt similar binding poses, with the propoxy group occupying auxiliary hydrophobic regions .
Computational Insights
In silico analysis using AutoDock Vina predicts moderate binding affinity () for EHMT2, driven by:
Molecular dynamics simulations (200 ns) further indicate stable ligand-protein complexes, with root-mean-square deviations (RMSDs) <2.0 Å .
Future Directions
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Synthetic Optimization: Develop scalable routes using flow chemistry or enzymatic catalysis.
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Target Identification: High-throughput screening against kinase or epigenetic libraries.
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ADMET Profiling: Assess metabolic stability, CYP inhibition, and in vivo pharmacokinetics.
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